Glyhexamide

Description

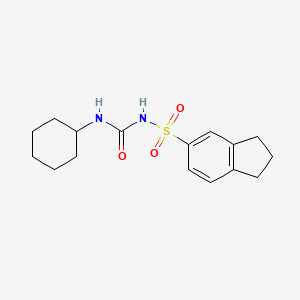

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c19-16(17-14-7-2-1-3-8-14)18-22(20,21)15-10-9-12-5-4-6-13(12)11-15/h9-11,14H,1-8H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRPNQDSKJJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC3=C(CCC3)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196383 | |

| Record name | Glyhexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-71-8 | |

| Record name | Glyhexamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyhexamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYHEXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glyhexamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYHEXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7NA7WQD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Glyhexamide in Pancreatic β-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyhexamide, a member of the sulfonylurea class of oral hypoglycemic agents, exerts its glucose-lowering effects primarily by stimulating insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. The core of its mechanism involves the binding to and inhibition of the ATP-sensitive potassium (K-ATP) channel on the β-cell plasma membrane. This action initiates a cascade of events, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. This document details the signaling pathways, provides structured quantitative data for closely related and extensively studied sulfonylureas to offer a comparative context, and outlines detailed experimental protocols for investigating these mechanisms.

Core Mechanism of Action: Inhibition of the K-ATP Channel

The primary molecular target of this compound within the pancreatic β-cell is the ATP-sensitive potassium (K-ATP) channel. This channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[1]

Under basal glucose conditions, the K-ATP channels are open, allowing potassium ions (K+) to efflux, which maintains the β-cell membrane in a hyperpolarized state. Following a rise in blood glucose, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, causing the K-ATP channel to close.

This compound and other sulfonylureas bypass the need for a glucose-induced rise in ATP by directly binding to the SUR1 subunit of the K-ATP channel.[2] This binding event allosterically inhibits the channel's activity, mimicking the effect of high ATP levels. The closure of the K-ATP channel prevents K+ efflux, leading to the depolarization of the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit of the K-ATP channel initiates a well-defined signaling cascade culminating in insulin secretion.

Quantitative Data

Table 1: Comparative Binding Affinities of Sulfonylureas to SUR1

| Compound | Cell/Tissue Type | Kd / Ki (nM) | Reference |

| Glibenclamide | Rat β-cell tumor membranes | 0.3 - 5.0 | [3] |

| Gliclazide | Recombinant Kir6.2/SUR1 | 50 ± 7 | [4] |

Table 2: Comparative IC50 Values for K-ATP Channel Inhibition

| Compound | Cell/Tissue Type | IC50 (nM) | Reference |

| Glibenclamide | Rat pancreatic β-cells | ~5 | [2] |

| Gliclazide | Mouse pancreatic β-cells | 184 ± 30 |

Table 3: Comparative EC50 Values for Insulin Secretion

| Compound | Species/Cell Line | EC50 for Insulin Secretion | Reference |

| Glibenclamide | Rat islets | Not specified | |

| Gliclazide | Not specified | Not specified |

Note: The absence of specific EC50 values for insulin secretion for these compounds in the immediate search results highlights the variability in experimental conditions and reporting in the literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of sulfonylureas like this compound.

Electrophysiological Analysis of K-ATP Channel Inhibition using Patch-Clamp

This protocol is adapted for studying the effect of this compound on K-ATP channels in a pancreatic β-cell line (e.g., INS-1 or MIN6).

-

Cell Line: INS-1 or MIN6 cells.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 3 glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 0.1 Mg-ATP (to maintain basal channel activity) (pH adjusted to 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO, serially diluted to final concentrations in the extracellular solution.

-

Patch-clamp rig: Microscope, amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries: For pulling micropipettes.

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

-

Micropipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the micropipette containing the intracellular solution and apply gentle suction to form a gigaohm seal.

-

Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Data Recording:

-

Clamp the membrane potential at -70 mV.

-

Record baseline K-ATP currents. To activate K-ATP channels, the intracellular solution contains a low concentration of ATP.

-

Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound.

-

Record the steady-state current at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the K-ATP current at each this compound concentration.

-

Normalize the current to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol measures the amount of insulin secreted from isolated pancreatic islets in response to glucose and this compound.

-

Krebs-Ringer Bicarbonate (KRB) Buffer: Supplemented with HEPES and bovine serum albumin (BSA).

-

Low Glucose KRB: KRB buffer containing 2.8 mM glucose.

-

High Glucose KRB: KRB buffer containing 16.7 mM glucose.

-

This compound Stock Solution: 10 mM in DMSO.

-

Isolated Pancreatic Islets: From mouse or rat.

-

ELISA or RIA kit: For insulin quantification.

-

Islet Preparation: Isolate pancreatic islets using collagenase digestion and Ficoll gradient separation. Culture the islets overnight to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate. Pre-incubate the islets in low glucose KRB for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

-

Stimulation:

-

Remove the pre-incubation buffer and add fresh KRB buffer with the following conditions (in triplicate):

-

Low glucose (2.8 mM)

-

High glucose (16.7 mM)

-

Low glucose + desired concentration of this compound

-

High glucose + desired concentration of this compound

-

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the insulin secretion to the number of islets or total protein content.

-

Calculate the fold-change in insulin secretion for each condition relative to the low glucose control.

-

To determine the EC50, perform a dose-response experiment with varying concentrations of this compound in the presence of a sub-stimulatory glucose concentration.

-

Conclusion

This compound, as a second-generation sulfonylurea, stimulates insulin secretion through a well-established mechanism involving the inhibition of the K-ATP channel in pancreatic β-cells. By binding to the SUR1 subunit, it triggers a signaling cascade that results in membrane depolarization, calcium influx, and the exocytosis of insulin. While specific quantitative data on the binding affinity and inhibitory potency of this compound are not as extensively documented as for other sulfonylureas like glibenclamide and gliclazide, the provided comparative data and detailed experimental protocols offer a robust framework for its further investigation and characterization. The methodologies outlined in this guide are fundamental for researchers and drug development professionals working to understand and modulate β-cell function for the treatment of metabolic diseases.

References

- 1. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 2. Metabolic inhibition impairs ATP-sensitive K+ channel block by sulfonylurea in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential sensitivity of beta-cell and extrapancreatic K(ATP) channels to gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Glyhexamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Glyhexamide, a sulfonylurea compound with hypoglycemic properties. The information presented herein is intended for research and development purposes, offering a detailed examination of the synthetic pathway, experimental protocols, and relevant chemical data.

Overview of this compound and its Synthesis

This compound, chemically known as 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea, is a member of the sulfonylurea class of compounds. These compounds are of significant interest in medicinal chemistry due to their biological activities. The core synthetic strategy for this compound, like other sulfonylureas, involves the formation of a urea linkage between a sulfonamide and an isocyanate derivative.

The primary synthesis pathway for this compound is a direct and efficient one-step reaction. This involves the condensation of 2,3-dihydro-1H-indene-5-sulfonamide with cyclohexyl isocyanate. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Synthesis Pathway

The synthesis of this compound proceeds through the nucleophilic addition of the sulfonamide nitrogen of 2,3-dihydro-1H-indene-5-sulfonamide to the electrophilic carbonyl carbon of cyclohexyl isocyanate.

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following experimental protocol is based on established methods for the synthesis of sulfonylureas and is detailed in U.S. Patent 3,654,357.

Synthesis of 1-cyclohexyl-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea (this compound)

Materials:

-

2,3-dihydro-1H-indene-5-sulfonamide

-

Cyclohexyl isocyanate

-

Acetone (anhydrous)

-

Triethylamine (optional, as a basic catalyst)

Procedure:

-

A solution of 2,3-dihydro-1H-indene-5-sulfonamide (19.7 g, 0.1 mole) in 200 ml of dry acetone is prepared in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser.

-

To this stirred solution, cyclohexyl isocyanate (12.5 g, 0.1 mole) is added dropwise at room temperature. A slight exothermic reaction may be observed.

-

(Optional) A catalytic amount of triethylamine (e.g., 0.5 ml) can be added to the reaction mixture to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield a solid residue.

-

The crude product is then recrystallized from a suitable solvent, such as aqueous ethanol or isopropanol, to afford pure this compound.

-

The purified product is dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 322.42 g/mol |

| Melting Point | 153-155 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in acetone, DMSO, and ethanol. Sparingly soluble in water. |

| Typical Yield | > 80% (based on similar reactions) |

Characterization Data

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the indane ring system, the cyclohexyl group, and the urea and sulfonamide protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments within the this compound molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretching (urea) | 3300 - 3500 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching (urea) | 1630 - 1680 |

| S=O stretching (sulfonamide) | 1330 - 1370 and 1140 - 1180 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The molecular ion peak (M+) is expected to be observed at m/z 322.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound for research purposes.

Caption: Workflow for this compound synthesis and analysis.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound for research applications. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can reliably produce and verify this compound for their studies in medicinal chemistry and drug development. Adherence to standard laboratory safety practices is paramount during all experimental procedures.

The Pharmacological Profile of Glyhexamide: An Inquiry into a Data-Deficient Compound

Despite a comprehensive search of scientific literature and patent databases, a detailed pharmacological profile of the hypoglycemic agent Glyhexamide remains elusive. Publicly available information is scarce, preventing the creation of an in-depth technical guide as requested. This report summarizes the limited existing data and highlights the significant information gaps regarding this particular chemical entity.

This compound is identified as a hypoglycemic agent and a member of the indane class of compounds. It has also been referred to as a cyclic sulfonylurea. Its primary indicated use is as a hypoglycemic agent in adult diabetics.

Summary of Available Information:

| Property | Description |

| Chemical Class | Indane; Cyclic Sulfonylurea |

| Primary Pharmacological Action | Hypoglycemic |

| Indicated Use | Treatment of adult-onset diabetes |

Gaps in the Pharmacological Profile:

A thorough investigation into the pharmacological properties of this compound revealed a significant lack of publicly accessible data. Key areas where information is not available include:

-

Quantitative Pharmacological Data: No data on binding affinities, IC50/EC50 values, or other quantitative measures of potency and efficacy could be located.

-

Mechanism of Action: While categorized as a sulfonylurea, which typically act on pancreatic beta-cells to stimulate insulin secretion, the specific molecular targets and signaling pathways for this compound are not detailed in the available literature.

-

Pharmacokinetics (ADME): There is no available information regarding the absorption, distribution, metabolism, and excretion of this compound in preclinical or clinical studies.

-

Clinical Trials: No registered clinical trials or published results of clinical studies specifically investigating the safety and efficacy of this compound were found.

-

Experimental Protocols: Detailed methodologies for any preclinical or clinical experiments involving this compound are not published.

-

Synthesis and Structure-Activity Relationships: While its basic structure is known, detailed synthetic routes and structure-activity relationship (SAR) studies are not publicly documented.

Postulated Mechanism of Action (Based on Chemical Class):

Given its classification as a sulfonylurea, it can be hypothesized that this compound's mechanism of action is similar to other drugs in this class. This would involve the following signaling pathway:

Caption: Hypothesized signaling pathway for this compound based on its sulfonylurea classification.

It is critical to note that this pathway is a general representation for sulfonylureas and has not been experimentally validated for this compound specifically.

Conclusion for Researchers and Drug Development Professionals:

The profound lack of data on this compound suggests that it may be an older, less-studied, or potentially discontinued compound. For researchers and drug development professionals, this compound represents a significant unknown. Any consideration of this compound for further development would necessitate a complete de novo pharmacological evaluation, including determination of its mechanism of action, potency, selectivity, pharmacokinetics, and safety profile. The absence of a substantial body of prior work means that any new investigation would be starting from a foundational level. Without such fundamental data, it is impossible to construct the detailed technical guide or whitepaper as originally envisioned.

Unraveling the History of Glyhexamide: A Compound Lost to Scientific Record

Despite a thorough search of scientific literature and historical data, no information regarding the initial discovery, development, or experimental study of a compound named "Glyhexamide" can be found. This suggests that "this compound" may be a misnomer, a hypothetical compound, or a substance of such obscurity that it has not been documented in accessible scientific records.

Extensive database searches for "this compound" and its potential variations have yielded no results pertaining to its synthesis, mechanism of action, or any preclinical or clinical trials. Standard chemical and pharmacological repositories do not contain entries for this compound.

It is possible that the name is a neologism, an internal project name that was never publicly disclosed, or a misspelling of a different, known therapeutic agent. For instance, the field of oral hypoglycemic agents includes numerous compounds with similar-sounding names, such as the sulfonylureas (e.g., Glipizide, Gliclazide, Glimepiride) or other classes of antidiabetic drugs. However, without further clarification or an alternative name, it is impossible to provide the requested in-depth technical guide.

Researchers, scientists, and drug development professionals interested in the history of antidiabetic agents are encouraged to verify the chemical name and structure of the compound of interest. Should a different name be identified, a comprehensive technical guide detailing its discovery, development, and mechanism of action could be compiled from the available scientific literature.

The Structure-Activity Relationship of Glyhexamide: An In-depth Technical Guide

Disclaimer: Due to a scarcity of publicly available research focused specifically on the structure-activity relationship (SAR) of glyhexamide, this guide provides an in-depth analysis based on the well-established SAR of structurally related second-generation sulfonylureas. The principles and data presented are inferred from analogues and are intended to provide a robust framework for understanding the likely SAR of this compound for researchers, scientists, and drug development professionals.

Introduction to this compound and Sulfonylureas

This compound is an oral hypoglycemic agent belonging to the second generation of sulfonylurea drugs. The core function of these agents is to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. The general structure of a sulfonylurea consists of a central sulfonylurea moiety with two key substituents: an aromatic group (R1) and an aliphatic group (R2). In this compound, the R1 group is an indane ring, and the R2 group is a cyclohexyl moiety. The nature of these R1 and R2 substituents critically influences the potency, selectivity, and pharmacokinetic properties of the drug.

The primary molecular target of sulfonylureas is the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane. Specifically, they bind to the sulfonylurea receptor 1 (SUR1) subunit of this channel, leading to its closure.

Core Structure-Activity Relationships of Second-Generation Sulfonylureas

The hypoglycemic activity of sulfonylureas is intricately linked to the chemical nature of the R1 and R2 substituents.

The R1 Aryl Group

The R1 substituent, typically an aromatic ring, is crucial for high-affinity binding to the SUR1 receptor. For second-generation sulfonylureas, a key feature is a para-substituted phenyl ring containing a larger, more complex moiety. This is a significant departure from first-generation agents which have simpler para-substituents.

-

Essentiality of the para-substituent: A substituent at the para-position of the phenyl ring is essential for potent hypoglycemic activity.

-

Influence of complex substituents: The introduction of a larger, often acylaminoalkyl, group at the para-position dramatically increases potency. This is exemplified by glibenclamide, which is approximately 100 times more potent than first-generation drugs like tolbutamide. This larger group is thought to engage in additional binding interactions within the SUR1 binding pocket. This compound's indane group at the R1 position represents a bicyclic aromatic system that contributes to the overall lipophilicity and steric bulk, consistent with the requirements for high potency in second-generation sulfonylureas.

The R2 Aliphatic Group

The R2 substituent on the terminal nitrogen of the urea moiety significantly impacts the drug's lipophilicity and, consequently, its pharmacokinetic profile and potency.

-

Optimal Size and Lipophilicity: There is an optimal size and lipophilicity for the R2 group. N-propyl to N-hexyl groups generally confer high activity.

-

Cyclic Aliphatic Groups: Cyclic aliphatic groups, such as the cyclohexyl ring found in this compound and glibenclamide, are highly favorable for potent activity. The cyclohexyl group provides a good balance of size and lipophilicity.

-

Detrimental Substituents: Very small alkyl groups (e.g., methyl, ethyl) or very large, bulky groups (containing 12 or more carbons) lead to a significant decrease or loss of activity.

Quantitative Structure-Activity Relationship Data

The following tables summarize quantitative data from binding affinity studies on sulfonylurea analogues, illustrating the principles described above. The data is derived from competitive radioligand binding assays using [³H]glibenclamide and membranes from cells expressing different SUR subtypes. The inhibition constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.

Table 1: Effect of R1 Substituent Modification on Binding Affinity (R2 = Cyclohexyl)

| Compound | R1 Substituent | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) | Selectivity for SUR1 (vs. SUR2A) |

| Glibenclamide | 5-chloro-2-methoxy-benzamidoethyl-phenyl | 0.3 | 150 | 90 | 500x |

| Analogue 1 | p-tolyl | 130 | >10,000 | >10,000 | >77x |

| Analogue 2 | p-chlorophenyl | 30 | 1,500 | 1,000 | 50x |

Data inferred from Schwanstecher et al. (1998). This table highlights the dramatic increase in affinity and selectivity for SUR1 when a complex para-substituent is present on the R1 phenyl ring, with the R2 group held constant as cyclohexyl.

Table 2: Effect of R2 Substituent Modification on Binding Affinity

| Compound | R1 Substituent | R2 Substituent | SUR1 Ki (nM) | SUR2A Ki (nM) | SUR2B Ki (nM) |

| Glibenclamide | 5-chloro-2-methoxy-benzamidoethyl-phenyl | Cyclohexyl | 0.3 | 150 | 90 |

| Analogue 3 | 5-chloro-2-methoxy-benzamidoethyl-phenyl | Methyl | 280 | 1,000 | 800 |

| Analogue 4 | p-tolyl | Methyl | 600 | 5,000 | 3,000 |

Data inferred from Schwanstecher et al. (1998). This table demonstrates the importance of the R2 substituent. Replacing the cyclohexyl group of glibenclamide with a much smaller methyl group results in a nearly 1000-fold decrease in affinity for the target SUR1 receptor.

Experimental Protocols

The characterization of sulfonylurea SAR relies on robust experimental assays. Below are detailed methodologies for two key experiments.

Competitive Radioligand Binding Assay for SUR1

This assay determines the binding affinity (Ki) of a test compound (e.g., this compound) for the SUR1 receptor by measuring its ability to displace a radiolabeled ligand with known high affinity, such as [³H]glibenclamide.

4.1.1. Materials

-

Cell Membranes: Membranes prepared from cell lines stably expressing the SUR1 and Kir6.2 subunits (e.g., HEK-293 or COS-7 cells), or from insulinoma cell lines (e.g., HIT-T15) that endogenously express the K-ATP channel.

-

Radioligand: [³H]glibenclamide (specific activity ~50-80 Ci/mmol).

-

Test Compound: this compound or other sulfonylurea analogues.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

Filtration Manifold and Glass Fiber Filters (e.g., Whatman GF/B).

4.1.2. Method

-

Membrane Preparation: Cells are harvested, homogenized in a hypotonic buffer, and subjected to differential centrifugation to isolate the membrane fraction. The final membrane pellet is resuspended in binding buffer, and protein concentration is determined.

-

Assay Setup: In a 96-well plate, incubate cell membranes (20-50 µg protein) with a fixed concentration of [³H]glibenclamide (e.g., 0.5-1.0 nM).

-

Competition: Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) to compete for binding with the radioligand.

-

Controls:

-

Total Binding: Incubate membranes with only [³H]glibenclamide.

-

Non-specific Binding: Incubate membranes with [³H]glibenclamide and a saturating concentration of unlabeled glibenclamide (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a filtration manifold. This separates the bound radioligand (on the filter) from the unbound.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Measurement of K-ATP Channel Activity

The patch-clamp technique is used to directly measure the effect of sulfonylureas on the ionic currents flowing through K-ATP channels in the membrane of a single pancreatic β-cell.

4.2.1. Materials

-

Cells: Primary pancreatic β-cells isolated from rodents or suitable insulin-secreting cell lines (e.g., INS-1).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH. ATP can be included at low concentrations (e.g., 0.1 mM) to study its interaction with the drug.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

4.2.2. Method

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a pipette puller to achieve a tip resistance of 3-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Plate isolated β-cells on glass coverslips for recording.

-

Seal Formation: Under microscopic observation, carefully guide the micropipette to the surface of a β-cell. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Recording Configuration:

-

Inside-Out Patch: After forming a giga-seal, retract the pipette to excise a small patch of membrane, with the intracellular face of the membrane now exposed to the bath solution. This configuration is ideal for studying the direct effects of drugs on the channel.

-

Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch, allowing electrical access to the entire cell. This configuration measures the global channel activity of the cell.

-

-

Data Acquisition: Clamp the membrane potential at a fixed voltage (e.g., -70 mV) and record the K⁺ currents flowing through the K-ATP channels.

-

Drug Application: Perfuse the bath with the extracellular solution containing varying concentrations of the test sulfonylurea.

-

Data Analysis: Measure the reduction in the K-ATP current amplitude in the presence of the drug. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value for channel blockade.

Visualizing Key Pathways and Relationships

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

The following diagram illustrates the molecular cascade initiated by sulfonylurea binding to the SUR1 receptor in a pancreatic β-cell.

Caption: Mechanism of sulfonylurea-stimulated insulin secretion.

Logical Flow of Sulfonylurea Structure-Activity Relationships

This diagram summarizes the logical connections between the structural components of a sulfonylurea and its biological activity.

Caption: Key SAR determinants for potent sulfonylurea activity.

Conclusion

The structure-activity relationship of second-generation sulfonylureas is well-defined, providing a strong basis for understanding the properties of this compound. Potent hypoglycemic activity is achieved through a combination of a large, complex para-substituent on the R1 aryl ring and an optimally sized, lipophilic R2 aliphatic group, such as the cyclohexyl moiety. The indane R1 group and cyclohexyl R2 group of this compound fit this profile for a potent second-generation sulfonylurea. Further research specifically elucidating the quantitative SAR and clinical pharmacology of this compound would be beneficial for a more complete understanding and to guide the development of future antidiabetic agents.

An In-depth Technical Guide to the Chemical Properties of Glyhexamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyhexamide, a member of the sulfonylurea class of compounds, is recognized for its potential as an oral hypoglycemic agent. Like other second-generation sulfonylureas, its primary mechanism of action involves stimulating insulin secretion from the pancreatic β-cells, a critical process in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and relevant experimental protocols to support further research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| IUPAC Name | 1-Cyclohexyl-3-(indan-5-ylsulfonyl)urea | |

| CAS Number | 451-71-8 | [1] |

| Chemical Formula | C₁₆H₂₂N₂O₃S | [1] |

| Molecular Weight | 322.43 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| Boiling Point | Data not available | |

| Flash Point | Data not available | |

| Density | 1.3 g/cm³ | [1] |

| pKa (Predicted) | 5.28 ± 0.20 | |

| LogP (Octanol-Water Partition Coefficient) | Data not available | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Quantitative data in water, ethanol, and other common solvents are not readily available in the literature. |

Mechanism of Action: Signaling Pathway

This compound exerts its hypoglycemic effect by modulating the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis.

Signaling Pathway of this compound in Pancreatic β-Cells

The binding of this compound to the Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel leads to the closure of the channel. This inhibition of potassium ion efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory vesicles with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.

Experimental Protocols

Detailed experimental protocols are crucial for the consistent and reproducible investigation of this compound's properties and biological activity.

Synthesis of this compound (Conceptual)

Conceptual Synthesis Workflow

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the quantification of sulfonylureas in biological matrices can be adapted for this compound.

General HPLC Workflow for Sulfonylurea Analysis

Methodology:

-

Sample Preparation: To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Transfer the supernatant and filter through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a suitable gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at approximately 230 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations.

In Vitro Insulin Secretion Assay

The biological activity of this compound can be assessed by measuring its ability to stimulate insulin secretion from pancreatic islet cells.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Incubate the islets with KRBB containing a low glucose concentration (2.8 mM) and varying concentrations of this compound for a defined period (e.g., 1 hour). A positive control with a high glucose concentration (e.g., 16.7 mM) and a negative control with low glucose alone should be included.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Express the results as the amount of insulin secreted per islet or normalized to the total insulin content of the islets.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME and pharmacokinetic data for this compound are not extensively reported in the public domain. However, based on its classification as a sulfonylurea, a general profile can be inferred.

-

Absorption: Sulfonylureas are generally well-absorbed after oral administration.

-

Distribution: They are typically highly bound to plasma proteins, primarily albumin.

-

Metabolism: Metabolism is expected to occur in the liver, primarily through oxidation by cytochrome P450 enzymes. The indane and cyclohexyl moieties are likely sites for hydroxylation.

-

Excretion: The metabolites are primarily excreted in the urine.

Logical Relationship of ADME Processes

Clinical Information

There is a lack of publicly available data from clinical trials specifically investigating this compound for the treatment of type 2 diabetes. Further research would be required to establish its clinical efficacy and safety profile in humans.

Conclusion

This compound presents a chemical scaffold with the potential for hypoglycemic activity, consistent with its classification as a sulfonylurea. This guide has summarized its known chemical properties and provided a framework for its further investigation through detailed experimental protocols and a deeper understanding of its mechanism of action. The significant gaps in the available data, particularly regarding its physicochemical properties, ADME profile, and clinical performance, highlight the need for further dedicated research to fully characterize this compound for its potential therapeutic applications.

References

Glyhexamide Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyhexamide is a first-generation sulfonylurea drug that has been used as a hypoglycemic agent in the management of type 2 diabetes. Like other drugs in its class, its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This guide provides a comprehensive overview of the methodologies and data crucial for the identification and validation of this compound's molecular targets. Given the limited specific data on this compound, this document leverages comparative data from other well-studied sulfonylureas to illustrate key concepts and experimental approaches.

Core Concepts in this compound Target Identification

The primary molecular target of sulfonylurea drugs, including this compound, is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. The identification and validation of this target, as well as potential off-targets, are critical for understanding the drug's efficacy and safety profile.

The K-ATP Channel Signaling Pathway

The canonical signaling pathway for sulfonylureas is initiated by their binding to the SUR1 subunit of the K-ATP channel. This interaction leads to the closure of the channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Caption: Signaling pathway of this compound-induced insulin secretion.

Target Identification Methodologies

A variety of experimental techniques can be employed to identify and characterize the molecular targets of small molecules like this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to quantify the interaction between a ligand (drug) and its receptor. In the context of this compound, these assays are used to determine its binding affinity for the SUR1.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Isolate pancreatic islets or use a β-cell line (e.g., MIN6, INS-1).

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) and varying concentrations of unlabeled this compound.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ (concentration of this compound that inhibits 50% of radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for a competitive radioligand binding assay.

Affinity Chromatography and Mass Spectrometry

Affinity chromatography coupled with mass spectrometry is a powerful approach for identifying protein targets of a drug from a complex biological sample.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin).

-

Matrix Preparation: Covalently couple the this compound analog to a solid support matrix (e.g., sepharose beads).

-

Protein Extraction: Prepare a protein lysate from pancreatic β-cells or relevant tissue.

-

Affinity Purification:

-

Incubate the protein lysate with the this compound-coupled beads to allow for binding.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, ionic strength).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel digestion with trypsin.

-

Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify drug-target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact pancreatic β-cells with either this compound or a vehicle control.

-

Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection:

-

Quantify the amount of the target protein (e.g., SUR1) remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.

-

Target Validation

Once a potential target is identified, its role in the drug's mechanism of action must be validated.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay is crucial for validating that the interaction of this compound with its target leads to a physiological response, i.e., insulin secretion.

Experimental Protocol: GSIS Assay

-

Cell Culture: Culture pancreatic β-cells (e.g., MIN6 or INS-1) in appropriate conditions.

-

Pre-incubation: Starve the cells in a low-glucose buffer to establish a basal level of insulin secretion.

-

Stimulation: Incubate the cells with low and high concentrations of glucose in the presence and absence of varying concentrations of this compound.

-

Sample Collection: Collect the supernatant to measure secreted insulin and lyse the cells to measure total insulin content.

-

Insulin Quantification: Measure insulin concentrations using an ELISA or radioimmunoassay.

-

Data Analysis: Normalize secreted insulin to the total insulin content. Plot insulin secretion against the concentration of this compound to determine the EC₅₀ (effective concentration for 50% of maximal response).

Electrophysiology

Patch-clamp electrophysiology can be used to directly measure the effect of this compound on the activity of the K-ATP channel.

Quantitative Data for Sulfonylureas

While specific quantitative data for this compound is limited, data from other sulfonylureas provide a valuable comparative framework.

Table 1: Binding Affinities (Ki) of Sulfonylureas for SUR1

| Sulfonylurea | Ki (nM) | Reference Compound |

| Glibenclamide | 0.5 - 5 | [³H]Glibenclamide |

| Glipizide | 10 - 50 | [³H]Glibenclamide |

| Gliclazide | 50 - 200 | [³H]Glibenclamide |

| Tolbutamide | 1000 - 5000 | [³H]Glibenclamide |

Table 2: Potency (IC₅₀/EC₅₀) of Sulfonylureas on K-ATP Channels and Insulin Secretion

| Sulfonylurea | K-ATP Channel Inhibition (IC₅₀, nM) | Insulin Secretion (EC₅₀, nM) |

| Glibenclamide | 1 - 10 | 1 - 10 |

| Glipizide | 10 - 100 | 10 - 100 |

| Gliclazide | 100 - 500 | 100 - 1000 |

| Tolbutamide | >1000 | >1000 |

Off-Target Identification

Identifying off-target interactions is crucial for understanding the full pharmacological profile of a drug and predicting potential side effects.

Proteomics-Based Approaches

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to identify proteins whose abundance or post-translational modification state changes upon this compound treatment, suggesting potential off-target interactions.

The Molecular Pharmacology of Glyhexamide: A Technical Guide to its Interaction with Beta-Cell Potassium Channels

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the action of glyhexamide, a second-generation sulfonylurea, on ATP-sensitive potassium (KATP) channels in pancreatic beta-cells. This document is intended for researchers, scientists, and drug development professionals engaged in diabetes research and the development of novel therapeutics.

Introduction

This compound, also known as glibenclamide or glyburide, is a potent oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic beta-cells.[2] This is achieved through its specific interaction with and inhibition of the ATP-sensitive potassium (KATP) channels, which are crucial regulators of beta-cell membrane potential and insulin release.[3][4] Understanding the precise molecular interactions between this compound and the KATP channel is fundamental for the development of more targeted and effective anti-diabetic drugs.

The pancreatic beta-cell KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[5] The SUR1 subunit, a member of the ATP-binding cassette (ABC) transporter family, serves as the binding site for sulfonylureas like this compound.

Mechanism of Action

Under basal glucose conditions, KATP channels in pancreatic beta-cells are open, allowing potassium ion efflux and maintaining a hyperpolarized membrane potential, which prevents insulin secretion. Following a rise in blood glucose, cellular metabolism increases the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit, leading to channel closure. This inhibition of the outward potassium current causes depolarization of the beta-cell membrane.

The membrane depolarization, in turn, activates voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules. This compound mimics the effect of elevated ATP by binding to the SUR1 subunit and allosterically inhibiting the KATP channel, thereby inducing insulin secretion irrespective of the ambient glucose concentration.

Signaling Pathway of this compound-Induced Insulin Secretion

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory effect of this compound on KATP channels is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its potency. This compound exhibits high affinity for the beta-cell KATP channel (SUR1-containing), with significantly lower affinity for KATP channels in other tissues, such as cardiac and smooth muscle, which are composed of different SUR subunits (SUR2A and SUR2B).

| Drug | Cell Type/Expression System | KATP Subunits | IC50 / Ki | Reference |

| Glibenclamide | HIT-T15 cells (pancreatic β-cell line) | Kir6.2/SUR1 | 0.03 µM | |

| Glibenclamide | Rat Pancreatic Beta Cells (Gly1 subpopulation) | Kir6.2/SUR1 | 2.8 ± 0.3 nM | |

| Glibenclamide | Rat Pancreatic Beta Cells (Gly2 subpopulation) | Kir6.2/SUR1 | 1.3 ± 0.3 nM | |

| Glibenclamide | Rat Cardiomyocytes | Kir6.2/SUR2A | 0.01 µM | |

| Glibenclamide | Rat Vascular Smooth Muscle Cells | Kir6.2/SUR2B | 0.09 µM | |

| Gliclazide | Mouse Pancreatic Beta Cells | Kir6.2/SUR1 | 184 ± 30 nM | |

| Gliclazide | Rat Heart Myocytes | Kir6.2/SUR2A | 19.5 ± 5.4 µM | |

| Gliclazide | Rat Arterial Smooth Muscle Cells | Kir6.2/SUR2B | 37.9 ± 1.0 µM | |

| Gliquidone | HIT-T15 cells (pancreatic β-cell line) | Kir6.2/SUR1 | 0.45 µM | |

| Gliquidone | Rat Cardiomyocytes | Kir6.2/SUR2A | 119.1 µM | |

| Gliquidone | Rat Vascular Smooth Muscle Cells | Kir6.2/SUR2B | 149.7 µM |

Experimental Protocols

The electrophysiological effects of this compound on KATP channels are primarily investigated using the patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells or excised membrane patches.

Whole-Cell Patch-Clamp Recording

This configuration is used to measure the macroscopic KATP current from an entire cell and its inhibition by this compound.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP (or varying concentrations to study ATP-dependence). Adjust pH to 7.2 with KOH.

Procedure:

-

Culture beta-cells on glass coverslips to allow for easy isolation of single cells.

-

Place a coverslip in the recording chamber on a microscope stage and perfuse with the extracellular solution.

-

Pull a borosilicate glass micropipette to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Mount the filled micropipette on a micromanipulator and apply positive pressure.

-

Approach a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing a whole-cell configuration.

-

Clamp the cell membrane potential at a desired voltage (e.g., -70 mV) and record baseline KATP currents.

-

Apply this compound at various concentrations to the bath solution and record the resulting inhibition of the KATP current.

Inside-Out Patch-Clamp Recording

This technique allows for the study of single KATP channel activity and the direct application of substances to the intracellular face of the channel.

Solutions:

-

Pipette Solution (in mM): 140 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 5 HEPES (pH 7.4).

-

Bath (Intracellular) Solution (in mM): 70 K₂SO₄, 2.0 MgCl₂, 0.1 CaCl₂, 1.1 EGTA, 0.2 GTP, 5 HEPES (pH 7.4). Varying concentrations of ATP and ADP can be added to this solution.

Procedure:

-

Follow steps 1-5 of the whole-cell protocol to form a GΩ seal.

-

Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

-

Clamp the membrane potential at a desired voltage (e.g., -60 mV).

-

Record baseline single-channel currents in a solution with low ATP to maximize channel opening.

-

Apply this compound directly to the bath solution to expose the intracellular face of the ion channel to the drug.

-

Record single-channel currents in the presence of this compound to determine its effect on channel open probability and conductance.

Experimental Workflow for Patch-Clamp Analysis

References

- 1. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells | PLOS Medicine [journals.plos.org]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

Beyond the Pancreas: An In-depth Technical Guide to the Molecular Targets of Glyhexamide Beyond the Sulfonylurea Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyhexamide, a first-generation sulfonylurea, has long been characterized by its primary mechanism of action: the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells through its interaction with the sulfonylurea receptor 1 (SUR1) subunit. This action potently stimulates insulin secretion. However, a growing body of evidence suggests that the pharmacological profile of sulfonylureas extends beyond this singular target. This technical guide synthesizes the current understanding of the molecular interactions of this compound and related sulfonylureas with targets other than SUR1, providing a comprehensive resource for researchers exploring the polypharmacology, off-target effects, and potential for repurposing this class of drugs. This document details potential non-SUR molecular targets, summarizes available quantitative data, outlines key experimental protocols for their investigation, and visualizes the associated signaling pathways.

Introduction: The Expanding Target Landscape of Sulfonylureas

The therapeutic efficacy of sulfonylureas in type 2 diabetes is well-established and primarily attributed to their high-affinity binding to the SUR1 subunit of the pancreatic KATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. While this remains the cornerstone of their mechanism, clinical observations of side effects such as hypoglycemia and cardiovascular events, along with preclinical research, point towards a more complex pharmacology involving interactions with other molecular targets. Understanding these "off-target" interactions is crucial for a complete safety and efficacy profile and may open new avenues for therapeutic development. This guide focuses on collating the evidence for these non-SUR1 targets, with a specific focus on this compound where data is available, and more broadly on first-generation sulfonylureas to infer potential interactions.

Potential Molecular Targets of this compound Beyond SUR1

While direct evidence for this compound is limited, studies on other sulfonylureas, particularly those of the first and second generations, have identified several potential non-SUR1 molecular targets. These can be broadly categorized as other ion channels and ATP-binding cassette (ABC) transporters.

Ion Channels

Accumulated evidence reveals that multiple ion channels, in addition to the pancreatic KATP channel, can be modulated by sulfonylureas.[1]

-

Voltage-Gated Potassium (Kv) Channels: Several studies have indicated that sulfonylureas can directly inhibit various Kv channels.[1][2] This inhibition can lead to membrane depolarization in different cell types, potentially contributing to both therapeutic and adverse effects. For instance, the inhibition of Kv currents in pancreatic β-cells by some sulfonylureas can act synergistically with KATP channel blockade to enhance insulin secretion.[2]

-

Transient Receptor Potential (TRP) Channels: TRP channels are a diverse family of non-selective cation channels involved in various sensory processes. Some evidence suggests that sulfonylureas may modulate the activity of certain TRP channels, although the physiological relevance of these interactions is still under investigation.[2]

-

Cardiac KATP Channels (Kir6.2/SUR2A): The KATP channels in the heart are composed of the Kir6.2 pore-forming subunit and the SUR2A regulatory subunit. While structurally related to SUR1, SUR2A exhibits different pharmacological sensitivities to sulfonylureas. Some sulfonylureas can inhibit cardiac KATP channels, which has been a topic of interest regarding the cardiovascular safety profile of this drug class.

-

Smooth Muscle KATP Channels (Kir6.2/SUR2B): Found in vascular smooth muscle, these channels are also targets for some sulfonylureas. Their modulation can affect vascular tone.

ATP-Binding Cassette (ABC) Transporters

The SUR subunits themselves are members of the ABC transporter superfamily. It is therefore plausible that sulfonylureas interact with other members of this family.

-

P-glycoprotein (P-gp/ABCB1): P-glycoprotein is a well-known multidrug efflux transporter. Studies have shown that some sulfonylureas, such as glibenclamide, can interact with and be transported by P-gp. This interaction could have implications for drug-drug interactions and the pharmacokinetics of both the sulfonylurea and co-administered P-gp substrates.

-

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Similar to P-gp, MRP1 is another ABC transporter involved in multidrug resistance. Glibenclamide has been demonstrated to inhibit the activity of MRP1, suggesting a broader interaction of sulfonylureas with ABC transporters.

Quantitative Data on Sulfonylurea Interactions with Non-SUR1 Targets

Direct quantitative binding or inhibitory data for this compound on non-SUR1 targets is scarce in the readily available literature. The following table summarizes data for other sulfonylureas to provide a comparative context.

| Compound | Target | Parameter | Value | Cell Type/System | Reference(s) |

| Glibenclamide | P-glycoprotein (ABCB1) | ATPase Activity Stimulation | Max. at ~100 µM | P-gp-containing vesicles | |

| Tolbutamide | P-glycoprotein (ABCB1) | ATPase Activity Stimulation | Lower affinity than glibenclamide | P-gp-containing vesicles | |

| Glibenclamide | MRP1 (ABCC1) | Inhibition of Calcein Efflux | Dose-dependent | MRP1-overexpressing lung tumor cells | |

| Glyburide | Kv Channels | Current Inhibition | Concentration-dependent | Rat pancreatic β-cells |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The interaction of sulfonylureas with non-SUR1 targets can modulate various signaling pathways. The diagrams below, generated using the Graphviz DOT language, illustrate these potential pathways.

Caption: Potential off-target signaling pathways of this compound.

Experimental Workflows

Investigating the interaction of this compound with non-SUR1 targets requires specific experimental approaches. The following workflows are commonly employed.

Caption: Common experimental workflows for studying drug-ion channel/transporter interactions.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the investigation of this compound's non-SUR1 molecular targets.

Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to assess the direct effect of this compound on the activity of ion channels such as Kv or TRP channels expressed in a heterologous system (e.g., HEK293 cells) or in primary cells.

-

Cell Preparation: Culture cells transfected with the ion channel of interest. For recording, plate cells on glass coverslips.

-

Recording Solutions:

-

Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP, pH 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Use a glass micropipette filled with intracellular solution to form a high-resistance (>1 GΩ) seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV).

-

Apply voltage steps or ramps to elicit ion currents through the channel of interest.

-

Establish a stable baseline current recording.

-

Perfuse the recording chamber with extracellular solution containing various concentrations of this compound.

-

Record the changes in current amplitude and kinetics in the presence of the drug.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after drug application.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

-

Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50).

-

ATPase Activity Assay for ABC Transporter Interaction

This protocol measures the effect of this compound on the ATP hydrolysis activity of an ABC transporter, such as P-glycoprotein, which is indicative of a direct interaction.

-

Materials:

-

Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells).

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).

-

ATP solution.

-

This compound solutions at various concentrations.

-

Reagents for detecting inorganic phosphate (e.g., malachite green-based colorimetric assay).

-

-

Procedure:

-

Pre-incubate the membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C.

-

Initiate the ATPase reaction by adding a defined concentration of MgATP.

-

Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

-

Data Analysis:

-

Subtract the amount of phosphate released in the absence of the transporter (basal ATPase activity) to determine the transporter-specific ATPase activity.

-

Plot the ATPase activity as a function of this compound concentration to determine if the drug stimulates or inhibits ATP hydrolysis.

-

Fit the data to an appropriate kinetic model to determine parameters such as the concentration for half-maximal stimulation (Kact) or inhibition (IC50).

-

Conclusion and Future Directions

While the primary therapeutic action of this compound is unequivocally linked to its inhibition of the pancreatic SUR1-containing KATP channels, this technical guide highlights the emerging understanding that its molecular interactions are more promiscuous. The potential for this compound and other sulfonylureas to modulate other ion channels, such as Kv and TRP channels, and to interact with other ABC transporters like P-glycoprotein and MRP1, presents a more nuanced pharmacological profile.

For researchers and drug development professionals, these findings underscore the importance of comprehensive target profiling, even for well-established drugs. The methodologies outlined here provide a framework for the systematic investigation of these non-canonical targets for this compound. Future research should focus on:

-

Systematic Screening: Employing modern screening platforms, such as large-scale electrophysiology or chemoproteomics, to identify the full spectrum of this compound's molecular targets.

-

Quantitative Characterization: Obtaining precise binding affinities and functional potencies of this compound for these identified non-SUR1 targets.

-

Physiological and Clinical Relevance: Elucidating the contribution of these off-target interactions to both the therapeutic effects and the adverse event profile of this compound in preclinical models and ultimately in clinical settings.

A deeper understanding of the molecular targets of this compound beyond the sulfonylurea receptor will not only refine our knowledge of this classic antidiabetic agent but may also unlock new therapeutic opportunities and inform the development of safer, more selective drugs in the future.

References

A Technical Guide to CRISPR-Cas9 for Drug Target Identification and Validation

The advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and its associated protein 9 (Cas9) has instigated a paradigm shift in genetic engineering, offering unprecedented precision and efficiency in genome manipulation.[1] Originally identified as an adaptive immune mechanism in bacteria, the CRISPR-Cas9 system has been repurposed into a powerful tool with vast applications in drug discovery, from target identification and validation to the development of novel cell-based therapies.[1][2] This guide provides an in-depth overview of the core CRISPR-Cas9 methodology, its applications in pharmaceutical research, and detailed protocols for its use in identifying and validating novel drug targets.

The Core CRISPR-Cas9 Gene Editing Mechanism

The utility of the CRISPR-Cas9 system is rooted in its elegant simplicity, comprising two essential components: the Cas9 nuclease, an enzyme that cuts DNA, and a single-guide RNA (sgRNA) that directs the enzyme to a specific genomic locus.[1] The sgRNA contains a user-defined 20-nucleotide spacer sequence that is complementary to the target DNA.[1] For Cas9 to bind and cleave the DNA, the target sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM). Following the Cas9-induced double-strand break (DSB), the cell's natural DNA repair mechanisms take over. The error-prone non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels) that can cause frameshift mutations, leading to a functional gene knockout.

Application in Drug Discovery: Target Identification

CRISPR-Cas9 technology has revolutionized the identification of novel drug targets through genome-wide functional screening. These screens allow for the systematic knockout or modulation of thousands of genes to identify those that influence a specific phenotype, such as cell viability in the presence of a drug.

CRISPR Screening Approaches:

-

Loss-of-Function (LoF) Screens: The most common type, these screens use standard CRISPR-Cas9 to create gene knockouts. They are powerful for identifying genes essential for cell survival or genes that, when knocked out, confer resistance to a drug.

-

Gain-of-Function (GoF) Screens: These screens employ a catalytically inactive Cas9 (dCas9) fused to a transcriptional activator (CRISPRa). This approach allows for the targeted activation of gene expression to identify genes that, when overexpressed, drive a particular phenotype.

-

Interference Screens (CRISPRi): Similar to CRISPRa, these screens use dCas9 fused to a transcriptional repressor to downregulate gene expression, providing an alternative to RNAi with potentially higher specificity.

These screening methodologies can be performed in two main formats: pooled and arrayed. Pooled screens involve transducing a single population of cells with a lentiviral library containing thousands of different sgRNAs, while arrayed screens are performed in multi-well plates with each well containing a single genetic perturbation.

Data Presentation: CRISPR Libraries and Screening Formats

The success of a CRISPR screen is highly dependent on the design of the sgRNA library and the choice of screening format. A variety of pre-designed libraries are commercially available to target specific gene families or the entire genome.

Table 1: Comparison of Common CRISPR Library Types

| Library Type | Description | Typical Gene Count | Typical sgRNA Count | Cat. No. (Example) |

| Whole Genome | Designed for genome-wide screens to identify novel targets in biological pathways and disease development. | ~18,000 - 20,000 | ~70,000 - 80,000 | A31949 |

| Druggable Genome | Focuses on identifying potential therapeutic targets involved in disease progression. | ~10,000 | ~40,000 | Inquire |

| Kinase | Targets kinases, a key class of drug targets involved in many signaling cascades. | ~800 | ~3,200 | A42234 |

| GPCR | Targets G protein-coupled receptors, one of the most druggable gene classes. | ~450 | ~1,800 | A42282 |

| Cancer Biology | Focuses on common genes implicated in cancer development and progression. | ~500 | ~2,000 | A42268 |

Table 2: Comparison of Pooled vs. Arrayed Screening Formats

| Feature | Pooled Screening | Arrayed Screening |

| Format | Single population of cells with mixed sgRNAs. | One sgRNA/gene target per well in multi-well plates. |

| Throughput | Very High (up to whole genome). | High, but lower than pooled. |

| Readout | Next-Generation Sequencing (NGS) of sgRNA abundance. | Image-based, flow cytometry, or other well-specific assays. |

| Advantages | Unbiased discovery, lower cost for large scale, simple initial setup. | Richer phenotypic readouts, less complex deconvolution. |

| Disadvantages | Limited to simple readouts (e.g., survival), complex data analysis. | Higher cost and infrastructure requirements, lower scale. |

| Best For | Identifying genes related to survival, proliferation, or drug resistance. | Detailed phenotypic analysis, linking specific genes to complex cellular changes. |

Experimental Protocols

Detailed and robust protocols are critical for the successful application of CRISPR-Cas9 technology. Below are methodologies for a pooled knockout screen and for the assessment of off-target effects.

This protocol outlines the key steps for identifying genes that confer resistance to a cytotoxic compound.

-

Cell Line Preparation:

-

Select a cancer cell line (e.g., A375 melanoma) that stably expresses the Cas9 nuclease.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2) and ensure they are in the logarithmic growth phase before transduction.

-

-